Eicosa-11,14-dienoic acid

Description

Classification as a Polyunsaturated Fatty Acid (PUFA)

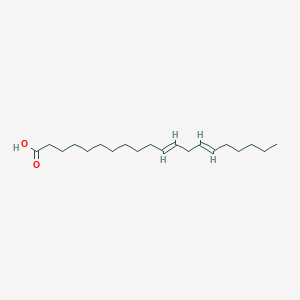

11,14-Eicosadienoic acid is classified as a long-chain polyunsaturated fatty acid (PUFA). nih.govhmdb.ca Its structure consists of a 20-carbon chain with two double bonds, indicated by the "eicosa-" (twenty carbons) and "-dienoic" (two double bonds) parts of its name. wikipedia.org Specifically, it is often identified as an omega-6 fatty acid, meaning the first double bond from the methyl end of the molecule is at the sixth carbon. wikipedia.orgmoleculardepot.comatamanchemicals.comlmdb.ca As a PUFA, it is hydrophobic and insoluble in water but soluble in organic solvents. wikipedia.org

Table 1: Chemical Properties of 11,14-Eicosadienoic Acid

| Property | Value |

|---|---|

| Chemical Formula | C₂₀H₃₆O₂ |

| Molar Mass | 308.506 g·mol⁻¹ |

| IUPAC Name | (11Z,14Z)-icosa-11,14-dienoic acid |

| Classification | Polyunsaturated Fatty Acid (PUFA), Omega-6 Fatty Acid |

| Synonyms | Dihomolinoleic acid, Homo-gamma-linoleic acid, 20:2(n-6) |

Data sourced from multiple references. wikipedia.orgnih.govbioscience.co.uk

Isomeric Configurations and Their Biological Relevance

The spatial arrangement of the atoms around the double bonds in 11,14-eicosadienoic acid results in different isomers, primarily cis and trans configurations, which have distinct biological properties and roles.

The cis isomer, formally named (11Z,14Z)-eicosadienoic acid, is a naturally occurring PUFA found in small quantities in animal tissues, human breast milk, and the seed oils of some plants. wikipedia.orgresearchgate.netnih.govabmole.com It is produced in the body through the elongation of linoleic acid, an essential fatty acid, and serves as a metabolic intermediate. researchgate.netbioscience.co.uk It can be further metabolized into other important long-chain PUFAs such as dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA). wikipedia.orgresearchgate.net

Research has highlighted the significant role of cis-11,14-eicosadienoic acid in modulating inflammatory pathways. researchgate.net It can influence the production of pro-inflammatory mediators; for instance, studies on murine macrophages have shown that it can decrease the production of nitric oxide (NO) while increasing prostaglandin (B15479496) E₂ (PGE₂) and tumor necrosis factor-alpha (TNF-α). researchgate.net This isomer also demonstrates anti-inflammatory activity by inhibiting the binding of leukotriene B4 (LTB4), a potent inflammatory mediator, to its receptors on neutrophils. abmole.commedchemexpress.commedchemexpress.com Furthermore, as a component of phospholipids (B1166683), it contributes to the structure and function of cellular membranes. moleculardepot.com

Recent metabolomic studies have identified cis-11,14-eicosadienoic acid as a potential biomarker associated with various conditions. Its levels have been found to differ in patients with neurodegenerative diseases like Alzheimer's and dementia with Lewy bodies. researchgate.net It has also been linked to neovascular age-related macular degeneration, cystic fibrosis-related structural lung disease, and type 2 diabetes. nih.goversnet.orgmdpi.com

Table 2: Research Findings on Cis-11,14-Eicosadienoic Acid

| Area of Research | Finding | Reference |

|---|---|---|

| Metabolism | Elongated from linoleic acid; precursor to DGLA and arachidonic acid. | researchgate.netbioscience.co.uk |

| Inflammation | Modulates production of NO, PGE₂, and TNF-α in macrophages. | researchgate.net |

| Anti-inflammatory Action | Inhibits binding of leukotriene B4 to neutrophil receptors. | abmole.commedchemexpress.commedchemexpress.com |

| Disease Association | Altered levels observed in Alzheimer's, AMD, and type 2 diabetes. | researchgate.netnih.govmdpi.com |

The trans isomer of 11,14-eicosadienoic acid features one or both of its double bonds in the "trans" configuration, where the hydrogen atoms are on opposite sides of the carbon chain. ontosight.ai This configuration gives the fatty acid a straighter shape compared to the bent structure of the cis isomer, which influences its physical properties and how it interacts with biological membranes. ontosight.ai

Like other PUFAs, the trans form is involved in the structure of cellular membranes and can act as a precursor for the synthesis of signaling molecules known as eicosanoids. ontosight.ai However, it is less commonly found in the diet compared to other fatty acids. ontosight.ai The metabolism of trans-11,14-eicosadienoic acid involves its breakdown for energy through a process called beta-oxidation. ontosight.ai Research into the specific health effects and biological roles of this particular trans isomer is still ongoing. ontosight.aiontosight.ai

Historical Context of Research on 11,14-Eicosadienoic Acid Metabolism

The study of 11,14-eicosadienoic acid is rooted in the broader history of essential fatty acid research. The concept of essential fatty acids was pioneered by George and Mildred Burr in the early 1930s, who discovered that linoleic acid is an essential nutrient that animals cannot synthesize. nih.gov Subsequent research in the 1930s and 1940s, aided by the use of isotopic tracers, confirmed that animals convert dietary linoleic acid into longer and more unsaturated fatty acids. nih.gov

These foundational discoveries paved the way for understanding the metabolic pathways involving omega-6 fatty acids. It was established that linoleic acid (18:2n-6) is the parent compound from which other omega-6 fatty acids are formed. The metabolism of 11,14-eicosadienoic acid (20:2n-6) was identified as a key step in this pathway, where it is elongated from linoleic acid. researchgate.netbioscience.co.uk A notable study from 1967 specifically investigated the differential metabolism of the cis-11,cis-14 and trans-11,trans-14 isomers of eicosadienoic acid in rats, providing early insights into how their structures affect their biological processing. moleculardepot.com

While early work focused on its role as a metabolic intermediate, more recent research has shifted towards its functional roles, particularly in the context of inflammation and disease. researchgate.net Modern analytical techniques in metabolomics have enabled scientists to precisely measure its levels in tissues and fluids, leading to its identification as a biomarker in various pathological conditions, from metabolic disorders to inflammatory lung and eye diseases. nih.goversnet.orgmdpi.com

Properties

IUPAC Name |

(11E,14E)-icosa-11,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22)/b7-6+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXIVVZCUAHUJO-AVQMFFATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091-39-6 | |

| Record name | Eicosa-11,14-dienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Occurrence and Distribution of 11,14 Eicosadienoic Acid in Biological Matrices

Presence in Animal Tissues and Fluids

11,14-Eicosadienoic acid is a naturally occurring fatty acid found in various animal tissues and fluids, albeit typically in small quantities. moleculardepot.combioscience.co.uk Its distribution spans mammalian organs, marine life, and human physiological fluids.

The compound has been identified in several mammalian tissues. Notably, it is present in the human placenta, a critical organ for fetal development. atamanchemicals.com Research has also confirmed its existence in the brain. A 2020 study using stable isotope labeling liquid chromatography-mass spectrometry on rats identified cis-11,14-eicosadienoic acid in the brain and found that its concentration varied significantly across different regions, including the olfactory bulb, occipital lobe, hippocampus, and cerebellum. nih.gov Furthermore, it is a known constituent of various animal fats, though generally at low levels. moleculardepot.com

The distribution of 11,14-eicosadienoic acid extends to marine ecosystems. It has been reported in marine organisms, specifically within the phylum Echinodermata. nih.gov An example includes its presence in the sea urchin Arbacia punctulata, indicating its role in the lipid composition of these invertebrates. atamanchemicals.com

11,14-Eicosadienoic acid is present in key human biological fluids. It is a component of human milk, where fatty acid composition is crucial for infant nutrition and development. wikipedia.org The compound is also found in blood. A study analyzing the serum fatty acid profiles of healthy individuals as a control group for a study on early-onset coronary artery disease detected and quantified the levels of cis,cis-11,14-eicosadienoic acid, confirming its circulation in the bloodstream. nih.gov

Table 1: Concentration of cis,cis-11,14-Eicosadienoic Acid in Human Serum This interactive table provides data from a study on serum fatty acids.

| Subject Group | Mean Concentration (µg/ml) | Standard Deviation |

|---|---|---|

| Healthy Controls | 8.69 | ± 1.66 |

Source: Adapted from research on serum fatty acids and coronary artery disease. nih.gov

Microbial Production and Presence

Several microbial species have been identified as producers of 11,14-eicosadienoic acid, highlighting the role of microorganisms as a potential source for this fatty acid.

Fungal Species (e.g., Rhizopus stolonifer, Trichoderma harzianum)

Certain fungal species have demonstrated a notable capacity for producing 11,14-eicosadienoic acid. In a study focusing on the production of essential fatty acids from fungi, both Rhizopus stolonifer and Trichoderma harzianum were identified as significant producers. When cultivated in a nitrogen-limiting medium, Rhizopus stolonifer exhibited a high concentration of 11,14-eicosadienoic acid, accounting for 16.8% of its total lipid content. researchgate.net Similarly, Trichoderma harzianum also showed a high concentration of this fatty acid, making up 16% of its total lipids. researchgate.net These findings suggest that these fungal species could be considered as alternative sources for omega-6 fatty acids like 11,14-eicosadienoic acid. researchgate.net

The following table provides a summary of 11,14-eicosadienoic acid production in the specified fungal species.

| Fungal Species | Biomass (g/L) | Total Lipid Content from Biomass (%) | Concentration of 11,14-Eicosadienoic Acid (% of total lipids) |

| Rhizopus stolonifer | 13 | 6.00% | 16.8% researchgate.net |

| Trichoderma harzianum | 8 | 6.24% | 16.0% researchgate.net |

Bacterial Systems (e.g., Bacillus subtilis, Escherichia coli Nissle 1917)

In the realm of bacteria, the production of 11,14-eicosadienoic acid has been observed in the context of fermentation and as a metabolite. As mentioned earlier, Bacillus subtilis is capable of producing this fatty acid during the fermentation of lettuce leaves.

Furthermore, research on the probiotic bacterium Escherichia coli Nissle 1917 has revealed a connection to 11,14-eicosadienoic acid. A study investigating the effects of outer membrane vesicles (OMVs) derived from E. coli Nissle 1917 in a high-fat diet mouse model found that the administration of these OMVs led to a significant increase in the concentration of several omega-6 unsaturated fatty acids in the liver, including 11,14-eicosadienoic acid.

Probiotic-Derived Metabolites

The findings related to Escherichia coli Nissle 1917 underscore the role of 11,14-eicosadienoic acid as a metabolite influenced by probiotics. The increase in hepatic 11,14-eicosadienoic acid concentrations following the administration of OMVs from this probiotic strain suggests that probiotic-derived factors can modulate lipid metabolism in the host. This positions 11,14-eicosadienoic acid as a molecule of interest in the study of host-microbe interactions and the metabolic effects of probiotics.

Comparative Analysis of Occurrence Across Organisms

11,14-Eicosadienoic acid is generally considered a minor or rare, naturally occurring n-6 polyunsaturated fatty acid. researchgate.netnih.gov Its distribution is not widespread, and it is typically found in modest concentrations in the organisms in which it is present.

In the plant kingdom, it can be detected in the seed oils of numerous plants, particularly those belonging to the Cruciferae, Ranunculaceae, and Pinaceae families, though generally at concentrations not exceeding 2%. wikipedia.org

In animal tissues, it is also found in small amounts. researchgate.netnih.gov For instance, it is a component of human breast milk. wikipedia.org The compound is elongated from linoleic acid and can be further metabolized into other long-chain fatty acids. nih.gov

The following table provides a comparative overview of the occurrence of 11,14-Eicosadienoic Acid.

| Kingdom | Organism/Source | Typical Concentration |

| Plantae | Seed oils (Cruciferae, Ranunculaceae, Pinaceae) | Modest, generally not exceeding 2% wikipedia.org |

| Animalia | Animal tissues, Human breast milk | Minor/small amounts researchgate.netwikipedia.orgnih.gov |

| Fungi | Rhizopus stolonifer | High (16.8% of total lipids) researchgate.net |

| Fungi | Trichoderma harzianum | High (16.0% of total lipids) researchgate.net |

Biosynthesis and Metabolic Pathways of 11,14 Eicosadienoic Acid

Precursor-Product Relationships in Fatty Acid Elongation

The primary precursor for the biosynthesis of 11,14-eicosadienoic acid is linoleic acid (LA; 18:2n-6), an essential fatty acid obtained from the diet. The conversion of linoleic acid to 11,14-eicosadienoic acid involves the addition of a two-carbon unit to the carboxyl end of the fatty acid chain, a process known as elongation. This reaction transforms the 18-carbon linoleic acid into the 20-carbon 11,14-eicosadienoic acid (20:2n-6) nih.govnih.gov. Studies have shown that increased dietary intake of linoleic acid leads to a corresponding increase in the plasma levels of 11,14-eicosadienoic acid, confirming this direct precursor-product relationship nih.gov.

Enzymatic Systems Involved in Biosynthesis

The biosynthesis of 11,14-eicosadienoic acid and its subsequent metabolites is catalyzed by specific enzymes that introduce double bonds (desaturases) or extend the carbon chain (elongases).

The elongation of linoleic acid to 11,14-eicosadienoic acid is specifically catalyzed by an enzyme known as Δ9 elongase google.comwipo.intgoogle.com. This enzyme facilitates the addition of a two-carbon unit from malonyl-CoA to the linoleic acid substrate google.comwipo.intgoogle.com. The identification and characterization of Δ9 elongases have confirmed their crucial role in this initial step of the pathway that leads from C18 fatty acids to longer-chain polyunsaturated fatty acids google.comwipo.intgoogle.com.

Following its synthesis, 11,14-eicosadienoic acid can be further metabolized through desaturation. One of the key enzymes in this process is Δ8 desaturase. Research conducted on rat testes has provided evidence for Δ8 desaturase activity, which converts 11,14-eicosadienoic acid into eicosa-8,11,14-trienoic acid (dihomo-γ-linolenic acid or DGLA) nih.gov. This enzymatic step introduces a double bond at the 8th carbon position of the fatty acid chain nih.gov.

Another critical enzyme in the metabolism of n-6 fatty acids is Δ5 desaturase. This enzyme is responsible for introducing a double bond at the 5th carbon position. In the context of the 11,14-eicosadienoic acid metabolic pathway, Δ5 desaturase acts on dihomo-γ-linolenic acid (DGLA), the product of Δ8 desaturase activity, to synthesize arachidonic acid (AA; 20:4n-6) nih.govresearchgate.netwikipedia.org. Additionally, 11,14-eicosadienoic acid can be directly converted to sciadonic acid (5,11,14-eicosatrienoic acid) through the action of Δ5 desaturase nih.govresearchgate.net.

Downstream Metabolic Conversions of 11,14-Eicosadienoic Acid

11,14-Eicosadienoic acid serves as a substrate for further enzymatic reactions, leading to the formation of several biologically important long-chain polyunsaturated fatty acids. As mentioned, it can be metabolized to dihomo-γ-linolenic acid (DGLA) and subsequently to arachidonic acid (AA) nih.govresearchgate.netwikipedia.org. Arachidonic acid is a precursor for the synthesis of a wide range of eicosanoids, which are signaling molecules involved in inflammation and other physiological processes. Furthermore, 11,14-eicosadienoic acid can be directly converted to sciadonic acid nih.govresearchgate.net.

Data Tables

Table 1: Key Enzymes in the Biosynthesis and Metabolism of 11,14-Eicosadienoic Acid

| Enzyme | Substrate | Product | Metabolic Step |

| Delta-9 Elongase | Linoleic Acid | 11,14-Eicosadienoic acid | Elongation |

| Delta-8 Desaturase | 11,14-Eicosadienoic acid | Dihomo-γ-linolenic acid | Desaturation |

| Delta-5 Desaturase | Dihomo-γ-linolenic acid | Arachidonic acid | Desaturation |

| Delta-5 Desaturase | 11,14-Eicosadienoic acid | Sciadonic acid | Desaturation |

Table 2: Precursor-Product Relationships in the 11,14-Eicosadienoic Acid Pathway

| Precursor | Product |

| Linoleic Acid | 11,14-Eicosadienoic acid |

| 11,14-Eicosadienoic acid | Dihomo-γ-linolenic acid |

| 11,14-Eicosadienoic acid | Sciadonic acid |

| Dihomo-γ-linolenic acid | Arachidonic acid |

Formation of Dihomo-γ-Linolenic Acid (DGLA)

11,14-Eicosadienoic acid is a direct precursor to Dihomo-γ-linolenic acid (DGLA; 20:3n-6). The conversion is catalyzed by the enzyme Δ8-desaturase, which introduces a double bond at the 8th carbon position of the fatty acid chain. This enzymatic step transforms eicosa-11,14-dienoic acid into eicosa-8,11,14-trienoic acid (DGLA) nih.gov.

Research conducted on rat testes has provided direct evidence for this metabolic pathway. In these studies, radiolabeled [1-14C]this compound was administered, and subsequent analysis revealed the presence of radioactivity in the 20-carbon trienoic fatty acid fraction. Ozonolysis of this fraction confirmed that a significant portion of the labeled carbon was incorporated into eicosa-8,11,14-trienoic acid, demonstrating the activity of Δ8-desaturase in converting EDA to DGLA in vivo and in vitro nih.gov. DGLA is an important fatty acid that can be further metabolized to produce series-1 prostaglandins (B1171923), which have anti-inflammatory properties nih.govcaymanchem.com.

Synthesis of Arachidonic Acid (AA)

Arachidonic acid (AA; 20:4n-6) is a critical component of cell membranes and a precursor to a wide range of eicosanoids mdpi.com. The synthesis of AA can proceed from 11,14-eicosadienoic acid through a multi-step pathway. First, EDA is converted to Dihomo-γ-linolenic acid (DGLA), as described in the previous section nih.gov. Subsequently, DGLA is acted upon by the enzyme Δ5-desaturase, which introduces a double bond at the 5th carbon position, yielding arachidonic acid nih.govresearchgate.netcaymanchem.com.

Therefore, the conversion sequence is:

11,14-Eicosadienoic acid → (Δ8-desaturase) → Dihomo-γ-linolenic acid

Dihomo-γ-linolenic acid → (Δ5-desaturase) → Arachidonic acid

Studies in rat testes have shown that after the injection of labeled 11,14-eicosadienoic acid, a small but detectable amount of radioactivity appears in the arachidonic acid fraction, confirming that EDA can be metabolized to AA nih.gov. The incorporation of EDA into macrophage lipids has also been shown to increase the cellular proportions of AA nih.gov.

Generation of Sciadonic Acid (SCA)

Sciadonic acid (SCA; 20:3Δ5,11,14) is another metabolite of 11,14-eicosadienoic acid nih.govresearchgate.netatamanchemicals.com. The synthesis of SCA from EDA involves the action of the Δ5-desaturase enzyme, which introduces a double bond at the 5th carbon position of the EDA molecule nih.gov. This conversion is significant as SCA has been noted to possess anti-inflammatory properties and can act as a substitute for arachidonic acid in phospholipids (B1166683) like phosphatidylinositol nih.govwikipedia.org.

In a study using murine macrophages, it was observed that the cells rapidly took up EDA and metabolized it to SCA. The presence of both fatty acids in cellular phospholipids increased in a dose-dependent manner with EDA supplementation, highlighting this direct metabolic link nih.gov.

| Precursor | Enzyme | Product |

| 11,14-Eicosadienoic acid | Δ8-desaturase | Dihomo-γ-linolenic acid |

| Dihomo-γ-linolenic acid | Δ5-desaturase | Arachidonic acid |

| 11,14-Eicosadienoic acid | Δ5-desaturase | Sciadonic acid |

This interactive table summarizes the key enzymatic conversions in the biosynthesis of DGLA, AA, and SCA from 11,14-Eicosadienoic acid.

Beta-Oxidation Pathways

Like other fatty acids, 11,14-eicosadienoic acid can be broken down for energy production through the process of beta-oxidation. This catabolic pathway occurs within the mitochondria and peroxisomes aocs.orgnih.gov. The process involves a cycle of four main enzymatic reactions that sequentially cleave two-carbon units from the fatty acyl-CoA molecule, producing acetyl-CoA wikipedia.orgmicrobenotes.com.

Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond.

Hydration by enoyl-CoA hydratase.

Dehydrogenation by hydroxyacyl-CoA dehydrogenase.

Thiolytic cleavage by ketoacyl-CoA thiolase, releasing acetyl-CoA and a shortened fatty acyl-CoA.

Because 11,14-eicosadienoic acid is a polyunsaturated fatty acid, its complete oxidation requires additional auxiliary enzymes, specifically enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to handle the pre-existing cis-double bonds at positions 11 and 14 aocs.org. These enzymes reconfigure the double bonds to allow the core beta-oxidation enzymes to proceed with the breakdown of the entire fatty acid chain into acetyl-CoA molecules, which can then enter the citric acid cycle for ATP generation aocs.orgmicrobenotes.com.

Conversion to Eicosanoids

The biological effects of many omega-6 fatty acids are mediated through their conversion into eicosanoids, a class of potent signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes hmdb.canih.gov. 11,14-Eicosadienoic acid contributes to eicosanoid pools primarily through its conversion to DGLA and arachidonic acid, which are the direct substrates for eicosanoid synthesis mdpi.comresearchgate.net.

Metabolites of DGLA : DGLA is the precursor to the 1-series prostaglandins (e.g., PGE₁) and thromboxanes, which generally exhibit anti-inflammatory and vasodilatory effects nih.govwikipedia.org.

Metabolites of Arachidonic Acid : Arachidonic acid is the precursor to the 2-series prostaglandins and thromboxanes (e.g., PGE₂, TXA₂) and the 4-series leukotrienes (e.g., LTB₄), which are potent pro-inflammatory mediators mdpi.comresearchgate.net.

While EDA itself is not a direct substrate for the primary cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in the same way as DGLA and AA, its metabolism directly fuels these pathways nih.gov. Furthermore, it has been noted that eicosadienoic acids can be converted by desaturases to eicosatrienoic acids, which are potent vasodilators medchemexpress.com.

Regulation of 11,14-Eicosadienoic Acid Metabolism

The metabolic fate of 11,14-eicosadienoic acid is tightly regulated by various factors, including the cellular environment and the availability of substrates and enzymatic cofactors. This regulation ensures that the balance between different fatty acid products is maintained to support cellular needs and appropriate physiological responses.

Environmental and Substrate Influences on Metabolic Flux

The flow of 11,14-eicosadienoic acid through its various metabolic pathways is significantly influenced by substrate availability and the surrounding cellular conditions.

Substrate Concentration: The concentration of EDA itself can direct its metabolic fate. In studies with murine macrophages, increasing the dose of EDA led to a corresponding increase in its incorporation into cellular phospholipids and its conversion to sciadonic acid nih.gov. This suggests that higher substrate levels can drive the flux towards specific metabolic products. Similarly, the availability of the precursor, linoleic acid, is a primary determinant for the initial synthesis of EDA nih.govresearchgate.net.

Competing Substrates: The enzymes involved in fatty acid metabolism, such as desaturases and elongases, act on various fatty acid families (e.g., omega-3 and omega-6). The presence of competing substrates can influence the rate of EDA metabolism. For instance, a high concentration of omega-3 fatty acids can compete for the same desaturase enzymes, potentially reducing the conversion of EDA to its downstream products like arachidonic acid.

Cellular Environment: The metabolic state of the cell and external environmental conditions can also regulate metabolic flux. For example, in fungal cultures, the production of 11,14-eicosadienoic acid was found to be enhanced when grown in nitrogen-limiting media researchgate.net. The addition of other lipids, such as olive oil, to the culture medium also increased the production of related eicosadienoic acid isomers, indicating that the lipid environment can modulate biosynthetic pathways researchgate.net. In macrophages, the inflammatory state of the cell, such as stimulation by lipopolysaccharide (LPS), can alter the processing of EDA and its downstream effects on the production of inflammatory mediators nih.gov.

| Influencing Factor | Effect on 11,14-Eicosadienoic Acid Metabolism |

| EDA Concentration | Higher concentrations increase incorporation into lipids and conversion to Sciadonic Acid nih.gov. |

| Linoleic Acid Availability | As the precursor, its availability is critical for EDA synthesis nih.govresearchgate.net. |

| Competing Fatty Acids | Omega-3 fatty acids can compete for desaturase enzymes, potentially altering the metabolic flux away from AA synthesis. |

| Nutrient Availability | Nitrogen-limiting conditions can enhance production in certain fungi researchgate.net. |

| Lipid Environment | Supplementation with other oils (e.g., olive oil) can influence the production of related isomers researchgate.net. |

This interactive table outlines key factors that regulate the metabolic flux of 11,14-Eicosadienoic acid.

Enzyme Regulation Mechanisms

The biosynthesis and metabolic transformation of 11,14-eicosadienoic acid are intricately controlled through the regulation of key enzymes, primarily fatty acid desaturases (FADS) and elongases (ELOVL). This regulation predominantly occurs at the transcriptional level, ensuring that the cellular lipid composition is maintained in response to various physiological and environmental cues. nih.govdiva-portal.orgresearchgate.net Several key transcription factors, along with hormonal and nutritional signals, govern the expression of the genes encoding these enzymes.

Transcriptional Regulation of Desaturases and Elongases

The primary enzymes involved in the polyunsaturated fatty acid (PUFA) metabolic pathways, including the synthesis of 11,14-eicosadienoic acid, are subject to complex transcriptional control. The rate of fatty acid elongation is determined by the activity of the elongase, which is the condensing enzyme in the multi-step elongation process. nih.gov Similarly, desaturases introduce double bonds at specific positions and are critical for synthesizing various PUFAs. nih.gov

Key transcription factors that play a pivotal role in the regulation of these enzymes include:

Sterol-Regulatory Element Binding Protein-1 (SREBP-1): This transcription factor is a major regulator of lipogenesis. Increased nuclear SREBP-1 levels are correlated with enhanced expression of several key enzymes, including Δ5 desaturase (FADS1), Δ6 desaturase (FADS2), and certain elongases like ELOVL6. nih.govnih.govsigmaaldrich.com

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα is involved in the regulation of lipid metabolism, particularly in response to fatty acids. It is required for the induction of FADS1, FADS2, and fatty acid elongase-5 (Elovl-5) by PPARα agonists. nih.govnih.gov

Liver X Receptor (LXR): LXR is another nuclear receptor that plays a role in lipid homeostasis. It can independently regulate the expression of Δ9 desaturase. nih.govnih.govsigmaaldrich.com

Carbohydrate-Regulatory Element Binding Protein (ChREBP): In conjunction with MAX-like factor X (MLX), ChREBP is essential for the glucose-induced expression of lipogenic enzymes such as Δ9 desaturase and ELOVL6. nih.govnih.gov

The interplay of these transcription factors allows for a coordinated response to the metabolic state of the cell. For instance, in conditions of high glucose, ChREBP/MLX activity is increased, promoting the synthesis of fatty acids. nih.gov Conversely, during fasting, the activity of these lipogenic pathways is suppressed. youtube.com

Hormonal and Nutritional Control

The expression of desaturase and elongase genes is also significantly influenced by hormones and dietary components.

Insulin: This hormone is a potent inducer of de novo lipogenesis and the expression of associated enzymes. nih.gov

Glucagon and Epinephrine: These hormones act to suppress lipogenesis. nih.gov

Polyunsaturated Fatty Acids (PUFAs): PUFAs themselves can act as feedback inhibitors, suppressing the expression of lipogenic genes. This feedback mechanism is crucial for maintaining homeostasis of fatty acid composition in cellular membranes. nih.gov

Metabolic conditions such as diabetes and obesity can lead to dysregulation of these pathways. For example, changes in hepatic lipid composition observed in these conditions often correlate with altered expression of elongases and desaturases, driven by changes in the levels of key transcription factors like SREBP-1. nih.govnih.govlu.se

The following table summarizes the key enzymes and their regulatory factors involved in the broader context of PUFA metabolism, which includes the pathways related to 11,14-eicosadienoic acid.

| Enzyme Family | Specific Enzyme | Key Regulatory Factors (Inducers) | Key Regulatory Factors (Suppressors) |

| Fatty Acid Desaturases (FADS) | Δ5 Desaturase (FADS1) | SREBP-1, PPARα | Polyunsaturated Fatty Acids |

| Δ6 Desaturase (FADS2) | SREBP-1, PPARα | Polyunsaturated Fatty Acids | |

| Δ9 Desaturase | SREBP-1, LXR, ChREBP/MLX | Polyunsaturated Fatty Acids | |

| Fatty Acid Elongases (ELOVL) | ELOVL5 | SREBP-1 (in obesity), PPARα | |

| ELOVL6 | SREBP-1, ChREBP/MLX |

Biological Roles and Cellular Functions of 11,14 Eicosadienoic Acid

Role in Cellular Membrane Structure and Fluidity

11,14-Eicosadienoic acid, as an omega-6 polyunsaturated fatty acid (PUFA), is an integral component of cellular membranes. moleculardepot.com Fatty acids are incorporated into the phospholipids (B1166683) that form the lipid bilayer of cell membranes, influencing their physical properties. nih.gov The structure of 11,14-eicosadienoic acid contains two double bonds in a cis configuration, which creates bends or "kinks" in its hydrocarbon tail. wikipedia.orgkhanacademy.org

Involvement in Intracellular and Intercellular Signaling

11,14-Eicosadienoic acid plays a multifaceted role in cellular signaling, both as a metabolic precursor to signaling molecules and as a modulator of key signaling pathways.

Eicosanoids are potent signaling molecules that regulate a wide array of physiological and pathological processes, including inflammation and immune responses. wikipedia.orgqiagen.com They are primarily synthesized from 20-carbon polyunsaturated fatty acids. wikipedia.org 11,14-Eicosadienoic acid is a metabolic intermediate that can be converted into direct precursors of eicosanoids. nih.govdartmouth.eduresearchgate.net

Metabolically, 11,14-eicosadienoic acid is elongated from linoleic acid (LA) and can be further metabolized to dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA). nih.govdartmouth.edumdpi.com Both DGLA and AA are pivotal precursors for the synthesis of different families of eicosanoids, including prostaglandins (B1171923), thromboxanes, and leukotrienes. wikipedia.orgmdpi.com For instance, arachidonic acid is converted by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into a wide range of biologically active eicosanoids. qiagen.comnih.gov Therefore, by serving as a precursor to DGLA and AA, 11,14-eicosadienoic acid contributes to the cellular pool of fatty acids available for eicosanoid production.

| Precursor | Metabolic Product | Significance |

|---|---|---|

| Linoleic Acid (LA) | 11,14-Eicosadienoic Acid | Elongation product in the n-6 PUFA pathway. nih.govdartmouth.edu |

| 11,14-Eicosadienoic Acid | Dihomo-γ-linolenic acid (DGLA) | Precursor to series 1 prostaglandins. nih.govmdpi.com |

| Arachidonic Acid (AA) | Precursor to series 2 prostaglandins and series 4 leukotrienes. nih.govwikipedia.orgmdpi.com |

Beyond its role as a precursor, 11,14-eicosadienoic acid actively modulates cellular signaling pathways, particularly those involved in inflammation. Research on murine macrophage cell lines demonstrates that this fatty acid can alter the expression of key enzymes involved in inflammatory signaling. nih.govdartmouth.eduresearchgate.net Specifically, its presence leads to modified expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govdartmouth.edu

This modulation has direct consequences on the production of downstream signaling molecules. In macrophages stimulated with the inflammatory agent lipopolysaccharide (LPS), 11,14-eicosadienoic acid was found to decrease the production of nitric oxide (NO) while simultaneously increasing the production of prostaglandin (B15479496) E₂ (PGE₂) and tumor necrosis factor-α (TNF-α). nih.govdartmouth.eduresearchgate.net These molecules are critical mediators in cellular communication during an immune response.

Modulation of Lipid Profiles and Metabolic Homeostasis

The introduction of 11,14-eicosadienoic acid to cells can significantly alter their internal lipid composition, thereby affecting metabolic homeostasis. When taken up by macrophages, it is not only incorporated into phospholipids but also influences the relative proportions of other fatty acids. nih.govdartmouth.eduresearchgate.net

| Fatty Acid Class | Effect of 11,14-Eicosadienoic Acid Supplementation | Reference |

|---|---|---|

| Linoleic Acid (LA) | Increased Proportion | nih.govdartmouth.edu |

| Dihomo-γ-linolenic acid (DGLA) | Increased Proportion | nih.govdartmouth.edu |

| Arachidonic Acid (AA) | Increased Proportion | nih.govdartmouth.edu |

| Total Monounsaturated Fatty Acids | Reduced Proportion | nih.govdartmouth.eduresearchgate.net |

Interactions with Immune Cells and Inflammatory Processes

11,14-Eicosadienoic acid exhibits complex interactions with the immune system, particularly in modulating the response of macrophages to inflammatory stimuli.

Macrophages are key players in the inflammatory process. mdpi.com The fatty acid composition of their membranes and their internal lipid environment can dictate their response to inflammatory triggers. nih.gov 11,14-Eicosadienoic acid has been shown to alter the responsiveness of murine RAW264.7 macrophages to stimulation by lipopolysaccharide (LPS), a component of bacterial cell walls. nih.govdartmouth.eduresearchgate.net

In LPS-stimulated macrophages, 11,14-eicosadienoic acid differentially modulates the production of pro-inflammatory mediators. It leads to a decrease in nitric oxide (NO) production, a molecule generated by iNOS. nih.govdartmouth.edu In contrast, it enhances the production of prostaglandin E₂ (PGE₂) and tumor necrosis factor-α (TNF-α). nih.govdartmouth.eduresearchgate.net This differential effect suggests a nuanced role in the inflammatory process, potentially contributing to the negative feedback mechanisms associated with prolonged inflammation. nih.govdartmouth.edu Further research indicates that while it can influence inflammatory pathways, 11,14-eicosadienoic acid is a weaker pro-inflammatory agent than linoleic acid. nih.govdartmouth.eduresearchgate.net

| Inflammatory Mediator | Effect of 11,14-Eicosadienoic Acid in LPS-Stimulated Macrophages | Reference |

|---|---|---|

| Nitric Oxide (NO) | Decreased Production | nih.govdartmouth.edu |

| Prostaglandin E₂ (PGE₂) | Increased Production | nih.govdartmouth.eduresearchgate.net |

| Tumor Necrosis Factor-α (TNF-α) | Increased Production | nih.govdartmouth.edu |

Differential Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2)

11,14-Eicosadienoic acid (EDA) demonstrates a complex and differential role in modulating key pro-inflammatory mediators. In studies involving murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, EDA treatment led to a decrease in the production of nitric oxide (NO) nih.govresearchgate.net. Conversely, the same experimental conditions resulted in an increased output of Prostaglandin E2 (PGE2) and tumor necrotic factor-α (TNF-α) nih.govresearchgate.net. This opposing effect on NO and PGE2 production highlights a nuanced immunomodulatory function, suggesting that EDA does not act as a simple pro- or anti-inflammatory agent but rather as a modulator that can selectively alter inflammatory pathways nih.gov. The differential effects of EDA on these pro-inflammatory mediators may be linked to a negative feedback mechanism associated with prolonged inflammation nih.govresearchgate.net.

Research indicates that EDA is a weaker pro-inflammatory agent when compared to linoleic acid (LA) and is not as potently anti-inflammatory as sciadonic acid (SCA) nih.govresearchgate.net. This positions EDA as a unique fatty acid capable of adjusting the responsiveness of macrophages to inflammatory stimuli nih.govresearchgate.net.

| Pro-inflammatory Mediator | Observed Effect of EDA Treatment | Reference |

|---|---|---|

| Nitric Oxide (NO) | Decreased Production | nih.govresearchgate.net |

| Prostaglandin E2 (PGE2) | Increased Production | nih.govresearchgate.net |

| Tumor Necrotic Factor-α (TNF-α) | Increased Production | nih.gov |

Influence on Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression

The differential modulation of NO and PGE2 by 11,14-Eicosadienoic acid is directly linked to its influence on the expression of their synthesizing enzymes. The observed decrease in nitric oxide production is attributed, at least in part, to the modified expression of inducible nitric oxide synthase (iNOS) nih.govresearchgate.net. Conversely, the increased production of PGE2 is associated with an induction of Cyclooxygenase-2 (COX-2) expression in macrophages nih.govresearchgate.net. EDA's ability to induce COX-2 promotes the conversion of esterified arachidonic acid into prostaglandin precursors, ultimately leading to higher PGE2 levels researchgate.net. This demonstrates that EDA's regulatory actions occur at the enzymatic expression level, thereby controlling the output of inflammatory mediators nih.gov.

Role in Anti-inflammatory Mechanisms in Specific Cell Types

The immunomodulatory effects of 11,14-Eicosadienoic acid have been primarily characterized in macrophages, which are critical cells in the initiation and resolution of inflammation nih.govmdpi.com. In the murine macrophage cell line RAW264.7, EDA is rapidly taken up and incorporated into cellular phospholipids, altering the cell membrane's fatty acid composition nih.govresearchgate.net. This change in lipid makeup can alter the responsiveness of macrophages to inflammatory signals nih.govresearchgate.net.

Beyond its effects on NO and PGE2, EDA exhibits other anti-inflammatory activities. It has been shown to inhibit the binding of leukotriene B4 (LTB4), a potent chemoattractant, to its receptors on neutrophils researchgate.netmedchemexpress.com. This action can reduce neutrophil-mediated inflammation. Furthermore, in studies on LPS-induced toxicity in RAW 264.7 macrophages, EDA was found to cause a moderate reduction in the loss of cell viability, suggesting a potential protective role during intense inflammatory stress mdpi.com.

Contributions to Cellular Communication and Host-Microbiota Interactions

While fatty acids are established as crucial signaling molecules in the communication between the host and gut microbiota, the specific role of 11,14-Eicosadienoic acid in this complex interplay is an emerging area of research nih.govmdpi.com. Gut microbiota can metabolize dietary fibers into short-chain fatty acids (SCFAs), which act as key messengers influencing host immune responses and gut barrier integrity mdpi.comresearchgate.net. Although direct evidence detailing EDA's role in host-microbiota communication is limited in the available literature, the general principle of fatty acids acting as intercellular and inter-kingdom signaling molecules is well-established mdpi.commoleculardepot.com. The presence and metabolism of specific polyunsaturated fatty acids can influence the composition of the gut microbiota and the production of microbial metabolites that signal to the host researchgate.net. Further investigation is needed to elucidate the precise contributions of EDA to these signaling pathways.

Emerging Roles in Neurological Functions and Brain Metabolism

Recent studies suggest that 11,14-Eicosadienoic acid may play a role in neurological health and disease. Docosahexaenoic acid (DHA) and arachidonic acid (AA) are the two most abundant polyunsaturated fatty acids (PUFAs) in the brain, where they and their eicosanoid derivatives are vital for functions like synaptic plasticity, learning, and the resolution of inflammation nih.gov.

Emerging evidence points to a potential role for EDA in this context. Metabolomic studies have identified significant differences in the levels of EDA in individuals with neurodegenerative conditions such as Alzheimer's disease and dementia with Lewy bodies when compared to cognitively normal controls researchgate.net. Furthermore, analysis of different brain regions has shown that EDA is among a handful of fatty acids with statistically significant variations in content, suggesting a link to regional brain activity and function researchgate.net.

Other research has noted a negative correlation between the serum levels of eicosadienoic acids and the severity of sleep disturbances medchemexpress.com. Additionally, some studies suggest that eicosadienoic acid may act as a potential inhibitor of Acid-sensing ion channels (ASICs), a class of channels implicated in pain and neurodegenerative disorders biorxiv.org. These findings collectively point toward an emerging role for EDA in brain metabolism and neurological function that warrants further exploration.

Advanced Analytical Methodologies for 11,14 Eicosadienoic Acid Research

Stable Isotope Labeling Approaches in Metabolic Tracing

Stable isotope labeling is a powerful tool for tracing the metabolic fate of 11,14-eicosadienoic acid in biological systems. nih.govbioscientifica.com This involves introducing a labeled form of the fatty acid, containing isotopes like carbon-13 or deuterium, into a cell or organism. nih.govckisotopes.com The metabolic journey of the labeled acid can then be tracked using mass spectrometry. nih.govckisotopes.com This approach allows researchers to understand how 11,14-eicosadienoic acid is processed and converted into other molecules, providing direct insight into its metabolic pathways. nih.govbiorxiv.org

Targeted and Non-Targeted Metabolic Profiling Strategies

Metabolic profiling, or metabolomics, provides a comprehensive view of the small molecules in a biological sample. Both targeted and non-targeted strategies are employed to study 11,14-eicosadienoic acid.

Targeted metabolomics focuses on measuring a specific, predefined group of metabolites, including 11,14-eicosadienoic acid and its related compounds. metabolomicscentre.camdpi.com This hypothesis-driven approach is highly sensitive and is used to answer specific questions about known metabolic pathways. metabolon.com

Spectroscopic Techniques in Structural Elucidation

The precise determination of the chemical structure of 11,14-eicosadienoic acid, a polyunsaturated omega-6 fatty acid, relies on a combination of modern spectroscopic techniques. These methods provide detailed information about its molecular formula, the connectivity of its atoms, and the geometry of its double bonds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of 11,14-eicosadienoic acid. In GC-MS analysis, the fatty acid is typically derivatized to its more volatile methyl ester (cis-11,14-eicosadienoic acid, methyl ester) or trimethylsilyl (B98337) (TMS) ester. The gas chromatograph separates the derivatized compound from other components in a mixture based on its retention time. Subsequently, the mass spectrometer fragments the molecule and detects the resulting ions, producing a unique mass spectrum that serves as a molecular fingerprint. The National Institute of Standards and Technology (NIST) provides reference mass spectra for the methyl ester and TMS derivative of cis-11,14-eicosadienoic acid, which are invaluable for its unambiguous identification in complex biological samples. nist.govnist.gov

In ¹H NMR, the protons of the terminal methyl group would appear at a distinct upfield chemical shift. The olefinic protons (=C-H) would resonate in the downfield region, and their coupling constants would confirm the cis (Z) geometry of the double bonds. The protons on the carbons adjacent to the double bonds and the carboxyl group would also have characteristic chemical shifts.

In ¹³C NMR, the carbon of the carboxyl group would be the most downfield signal. The olefinic carbons would appear in the mid-range of the spectrum, and the aliphatic carbons of the long chain would produce a series of signals in the upfield region.

The following table summarizes the key spectroscopic data used for the characterization of 11,14-eicosadienoic acid and its derivatives.

| Spectroscopic Technique | Derivative | Key Observations for Structural Elucidation |

| GC-MS | Methyl Ester | Molecular Ion Peak (M⁺) at m/z 322.5, Characteristic fragmentation pattern |

| GC-MS | TMS Ester | Molecular Ion Peak (M⁺) at m/z 380.7, Fragments corresponding to the loss of TMS groups |

| FTIR Spectroscopy | None | Broad O-H stretch, C=O stretch (~1700 cm⁻¹), cis =C-H stretch (~3010 cm⁻¹) |

| ¹H NMR | None (Predicted) | Signals for olefinic protons, bis-allylic protons, and protons alpha to the carboxyl group |

| ¹³C NMR | None (Predicted) | Signal for carboxyl carbon, distinct signals for the two olefinic carbons of each double bond |

Interactive Data Table: Spectroscopic Data for 11,14-Eicosadienoic Acid Derivatives A hypothetical interactive table could be presented here, allowing users to filter by technique or derivative to view specific spectral data points.

Chemometric and Bioinformatics Approaches in Data Analysis

The large and complex datasets generated by modern analytical instruments necessitate the use of advanced computational tools for their interpretation. Chemometrics and bioinformatics play a pivotal role in extracting meaningful information from spectroscopic and other high-throughput data related to 11,14-eicosadienoic acid.

Chemometrics applies multivariate statistics to chemical data. In the context of 11,14-eicosadienoic acid research, chemometric methods are often coupled with techniques like GC-MS and FTIR spectroscopy. For example, in a study profiling the fatty acid composition of suet oil, GC-EI-qMS was combined with chemometric analysis to identify and quantify 25 different fatty acids. mdpi.com Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly used chemometric tools. PCA can be used to visualize patterns and clustering in complex datasets, for instance, to differentiate between samples based on their fatty acid profiles. PLS regression can be employed to build predictive models, such as correlating FTIR spectral data with the concentration of specific fatty acids like 11,14-eicosadienoic acid in a mixture. epa.gov

Bioinformatics provides the tools to analyze and interpret biological data, including the metabolic pathways and genetic regulation involving 11,14-eicosadienoic acid. Publicly available databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Human Metabolome Database (HMDB) contain information about this fatty acid. genome.jphmdb.ca According to KEGG, 11,14-eicosadienoic acid is involved in the "Biosynthesis of unsaturated fatty acids" pathway. genome.jp

Lipidomics, the large-scale study of lipids, generates vast datasets that are analyzed using bioinformatics workflows. While specific bioinformatics studies focusing solely on 11,14-eicosadienoic acid are not prominent in the literature, the tools of lipidomics are directly applicable. For instance, bioinformatics pipelines can be used to process raw mass spectrometry data from lipidomics experiments to identify and quantify hundreds of lipid species, including 11,14-eicosadienoic acid. Furthermore, these tools can be used to perform statistical analysis to identify changes in the levels of this fatty acid in different biological states and to integrate this information with other 'omics' data (e.g., genomics, transcriptomics) to understand its biological significance.

The table below outlines some of the key chemometric and bioinformatics approaches relevant to the study of 11,14-eicosadienoic acid.

| Approach | Methodology | Application in 11,14-Eicosadienoic Acid Research |

| Chemometrics | Principal Component Analysis (PCA) | Pattern recognition and sample classification based on fatty acid profiles. |

| Partial Least Squares (PLS) | Quantitative prediction of 11,14-eicosadienoic acid concentration from spectroscopic data. | |

| Bioinformatics | Metabolic Pathway Analysis | Elucidating the role of 11,14-eicosadienoic acid in biological pathways like fatty acid biosynthesis. |

| Lipidomics Data Processing | Identification and quantification of 11,14-eicosadienoic acid in high-throughput lipid profiling studies. | |

| 'Omics' Data Integration | Correlating the abundance of 11,14-eicosadienoic acid with gene and protein expression data. |

Interactive Data Table: Chemometric and Bioinformatics Tools A hypothetical interactive table could be presented here, allowing users to explore different tools and their specific applications in fatty acid research.

Research Models and Experimental Systems for Studying 11,14 Eicosadienoic Acid

In Vitro Cellular Models

In vitro models offer a controlled environment to study the cellular and molecular effects of 11,14-eicosadienoic acid.

The murine macrophage cell line RAW264.7 is a key in vitro model for investigating the role of 11,14-eicosadienoic acid in inflammatory processes. Studies using these cells have demonstrated that 11,14-eicosadienoic acid can be readily taken up and incorporated into cellular phospholipids (B1166683). Once inside the cell, it is metabolized to other fatty acids, including sciadonic acid (Δ5,11,14-20:3).

Research has shown that 11,14-eicosadienoic acid can modulate the inflammatory response of RAW264.7 macrophages to stimuli like lipopolysaccharide (LPS). Specifically, it has been observed to decrease the production of nitric oxide (NO) while increasing the secretion of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This differential modulation of pro-inflammatory mediators is attributed, in part, to the modified expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These findings suggest that 11,14-eicosadienoic acid is a weaker pro-inflammatory agent compared to linoleic acid.

Table 1: Effects of 11,14-Eicosadienoic Acid on Inflammatory Mediators in RAW264.7 Macrophages

| Inflammatory Mediator | Effect of 11,14-Eicosadienoic Acid | Associated Enzyme Expression |

|---|---|---|

| Nitric Oxide (NO) | Decreased Production | Modified iNOS expression |

| Prostaglandin E2 (PGE2) | Increased Production | Modified COX-2 expression |

| Tumor Necrosis Factor-alpha (TNF-α) | Increased Production | Not specified |

While specific studies focusing exclusively on the interaction of 11,14-eicosadienoic acid with cellular membrane systems are not extensively documented, research on polyunsaturated fatty acids (PUFAs) in model lipid membranes provides valuable insights. The incorporation of PUFAs like 11,14-eicosadienoic acid into the phospholipid bilayer can significantly alter the biophysical properties of the cell membrane. These alterations can influence membrane fluidity, domain formation, and the function of membrane-bound proteins. The flexible nature of PUFA chains can disrupt the ordered packing of saturated fatty acids and cholesterol, leading to changes in membrane microdomains, often referred to as lipid rafts. Such modifications in the membrane environment can, in turn, affect cellular signaling pathways and the activity of ion channels.

Ex Vivo Tissue Preparations (e.g., Rat Liver Microsomes)

Ex vivo tissue preparations, such as rat liver and testes microsomes, have been instrumental in elucidating the metabolic fate of 11,14-eicosadienoic acid. These systems contain the necessary enzymatic machinery for fatty acid metabolism. Studies using rat testes tissue, both as minces and microsomal preparations, have shown that 11,14-eicosadienoic acid can be desaturated to form eicosa-8,11,14-trienoic acid and eicosa-5,11,14-trienoic acid. This provides evidence for the existence of Δ8-desaturase activity in this tissue, which is not present in rat liver. Human testicular tissue has also been shown to metabolize 11,14-eicosadienoic acid in a similar manner, suggesting its role as a precursor for arachidonic acid in this organ.

In Vivo Animal Models for Metabolic and Functional Studies

In vivo animal models, primarily rats, have been crucial for understanding the metabolism and physiological effects of 11,14-eicosadienoic acid in a whole-organism context. When administered to rats, [1-14C]-labeled 11,14-eicosadienoic acid is metabolized into various 20-carbon trienoic fatty acids and a smaller amount of arachidonic acid. These metabolic conversions have been observed in tissues such as the testes. The distribution and conversion of both cis and trans isomers of 11,14-eicosadienoic acid have been studied in the liver, kidney, and phospholipids of rats, providing a comprehensive picture of its metabolic fate.

Table 2: In Vivo Metabolism of 11,14-Eicosadienoic Acid in Rats

| Metabolite | Tissue/Fraction Observed |

|---|---|

| 20-carbon trienoic fatty acids | Testes |

| Arachidonic acid | Testes (minor metabolite) |

| Metabolites of cis and trans isomers | Liver, Kidney, Phospholipids |

Microbial Fermentation and Bioconversion Systems

Microbial systems offer a promising platform for the production and modification of polyunsaturated fatty acids, including potentially 11,14-eicosadienoic acid. Various microorganisms, such as microalgae, fungi, and bacteria, are known to produce a diverse array of fatty acids. These organisms can be cultivated in fermenters to produce high-value fatty acids. Furthermore, microbial bioconversion processes can be employed to transform precursor fatty acids into more complex or valuable products. For instance, certain bacteria and fungi possess enzymes that can introduce double bonds (desaturases) or hydroxyl groups (hydroxylases) into fatty acid chains. While the specific use of microbial systems for the production of 11,14-eicosadienoic acid is not widely reported, the existing knowledge and genetic tools for microbial metabolic engineering suggest that it is a feasible approach for its synthesis.

Transgenic Plant Systems for Pathway Engineering

Transgenic plant systems represent a sustainable and scalable platform for the production of novel or "unusual" fatty acids. Through metabolic engineering, genes encoding for specific fatty acid modifying enzymes from various sources can be introduced into oilseed crops. This approach has been successfully used to produce very long-chain polyunsaturated fatty acids, which are not naturally found in these plants. The engineering of fatty acid biosynthetic pathways in plants involves the introduction of genes for enzymes like desaturases and elongases. Although the production of 11,14-eicosadienoic acid in transgenic plants has not been a primary focus, the principles of pathway engineering could be applied to achieve its synthesis. This would likely involve the introduction of specific elongase and desaturase enzymes that can act on common plant fatty acid precursors to generate 11,14-eicosadienoic acid. However, challenges such as the efficient incorporation of the novel fatty acid into seed oils and preventing its degradation need to be addressed for successful implementation.

Comparative Biochemical Studies Across Diverse Organisms

The study of 11,14-Eicosadienoic acid across a wide array of life forms reveals both conserved and divergent biochemical characteristics. This polyunsaturated omega-6 fatty acid, while not as ubiquitous as some other fatty acids, is present in various organisms, from mammals and insects to plants and fungi, where it participates in a range of metabolic processes. Comparative analysis of its presence, metabolic pathways, and potential functions provides valuable insights into lipid biochemistry and its evolutionary adaptations.

Occurrence and Distribution

11,14-Eicosadienoic acid is found in modest concentrations in the seed oils of numerous plant species, particularly within the families Cruciferae, Ranunculaceae, and Pinaceae. wikipedia.org It has also been identified in Cannabis sativa and Salvia hispanica. nih.gov In the animal kingdom, it is a minor fatty acid component in various tissues. wikipedia.orgmoleculardepot.com Notably, it has been detected in the human placenta and breast milk, suggesting a role in early development. wikipedia.org The presence of this fatty acid has also been confirmed in bovine milk. bovinedb.ca Furthermore, studies have identified 11,14-Eicosadienoic acid in certain fungi, such as Rhizopus stolonifer and Trichoderma harzianum, which show potential for its production. researchgate.net

Biosynthesis and Metabolism

In mammals, 11,14-Eicosadienoic acid is known to be an intermediate in the metabolic pathway of omega-6 fatty acids. It can be synthesized from linoleic acid and is a precursor for longer-chain omega-6 fatty acids like dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA). wikipedia.org Research on rat testes has demonstrated the metabolism of 11,14-Eicosadienoic acid, providing evidence for Δ8-desaturase activity in this tissue.

While the specific biosynthetic pathways in insects are less clear, it is understood that insects utilize C18 polyunsaturated fatty acids like linoleic acid to produce longer chain fatty acids, which can then be converted to eicosanoids that play a role in their immune response. nih.gov In fungi, the production of 11,14-eicosadienoic acid has been observed in species like Rhizopus stolonifer and Trichoderma harzianum, with concentrations of 16.8% and 16% of total fatty acids, respectively, under specific culture conditions. researchgate.net

Functional Roles

The functional significance of 11,14-Eicosadienoic acid appears to vary among different organisms, often in relation to its role as a precursor to signaling molecules. In mammals, its downstream metabolites, the eicosanoids, are crucial mediators of inflammation and immune responses. Studies on murine macrophages have shown that 11,14-eicosadienoic acid can modulate the production of pro-inflammatory mediators.

In insects, eicosanoids derived from C20 polyunsaturated fatty acids are involved in vital physiological processes, including immunity and reproduction. nih.gov For instance, they mediate cellular immunological responses to bacterial infections. researchgate.net The presence of 11,14-eicosadienoic acid in microalgae has been associated with antimicrobial activity, suggesting a defensive role in these organisms.

The following table provides a comparative overview of the biochemical aspects of 11,14-Eicosadienoic acid in different organisms based on available research findings.

Interactive Data Table: Comparative Biochemistry of 11,14-Eicosadienoic Acid

| Organism Group | Presence | Known Metabolic Pathways | Potential Functions |

| Mammals | Minor component in various tissues, including human placenta and milk. wikipedia.org | Elongation from linoleic acid; precursor to DGLA and arachidonic acid. wikipedia.org | Precursor to eicosanoids involved in inflammation and immunity. |

| Insects | Present as a precursor to eicosanoids. | Conversion from C18 PUFAs to C20 PUFAs for eicosanoid synthesis. nih.gov | Precursor to eicosanoids that mediate immune responses. nih.govresearchgate.net |

| Plants | Found in seed oils of Cruciferae, Ranunculaceae, and Pinaceae families, as well as Cannabis sativa and Salvia hispanica. wikipedia.orgnih.gov | Not well-documented in comparison to other fatty acids. | Likely serves as a component of storage lipids. |

| Fungi | Produced by species such as Rhizopus stolonifer and Trichoderma harzianum. researchgate.net | Biosynthesis is stimulated under nitrogen-limiting conditions. researchgate.net | Potential source of omega-6 fatty acids. researchgate.net |

| Microalgae | Detected in certain species. | Not extensively studied. | Associated with antimicrobial properties. |

Future Directions and Emerging Research Avenues for 11,14 Eicosadienoic Acid

Elucidation of Novel Enzymatic and Genetic Pathways

Future research is anticipated to focus on delineating the complete enzymatic and genetic pathways governing the biosynthesis and metabolism of 11,14-eicosadienoic acid. It is known that this fatty acid is elongated from linoleic acid and can be further metabolized to bioactive lipids such as dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA) researchgate.netnih.gov. The enzymes central to these conversions are fatty acid elongases and desaturases nih.govgoldenvalleyflax.com.

A key area of future investigation will be the identification and characterization of the specific elongase and desaturase enzymes that exhibit high substrate specificity for 11,14-eicosadienoic acid and its precursors. For instance, studies have provided evidence for Δ8-desaturase activity in rat testes, which is involved in the conversion of 11,14-eicosadienoic acid to eicosatrienoic acids nih.gov. Advanced molecular and genetic techniques, such as CRISPR-Cas9 gene editing and transcriptomic analysis, will be instrumental in identifying the specific genes encoding these enzymes and understanding their regulation at the transcriptional and post-transcriptional levels.

Unraveling these pathways will not only clarify the endogenous synthesis of 11,14-eicosadienoic acid but also its metabolic fate and the factors that control its cellular concentrations.

Advanced Understanding of Structural-Functional Relationships of Isomers

11,14-Eicosadienoic acid exists as several isomers, with the (11Z,14Z)-isomer being the most commonly studied. Research has shown that this specific isomer can competitively inhibit inosine (B1671953) 5'-monophosphate dehydrogenase and the binding of leukotriene B4 (LTB4) to its receptor on neutrophils, suggesting a role in modulating inflammatory responses medchemexpress.com. However, the biological activities of other isomers, such as the trans-isomers, remain largely unexplored.

A significant future research direction will be a comprehensive investigation into the structure-function relationships of various 11,14-eicosadienoic acid isomers. This will involve the chemical synthesis of different stereoisomers and a systematic evaluation of their biological effects in various in vitro and in vivo models. Comparative studies will be crucial to determine how the geometry of the double bonds influences the molecule's interaction with enzymes, receptors, and cell membranes, thereby dictating its physiological effects. Understanding these relationships will be critical for identifying the most biologically active isomers and their potential therapeutic applications.

Comprehensive Lipidomics and Metabolomics Integration

The fields of lipidomics and metabolomics offer powerful tools for the global analysis of lipids and metabolites in biological systems stanford.edu. Integrating 11,14-eicosadienoic acid into comprehensive lipidomics and metabolomics studies is a key future direction. This will enable researchers to quantify its levels in various tissues and biofluids and to understand how its abundance correlates with different physiological and pathological states.

For instance, one study observed that 11,14-eicosadienoic acid was more abundant in patients with relapsing-remitting multiple sclerosis (RRMS) compared to those with primary progressive multiple sclerosis (PPMS), highlighting its potential as a biomarker researchgate.net. Future studies will likely expand on such findings, using high-throughput analytical platforms to map the distribution of 11,14-eicosadienoic acid and its metabolites in larger cohorts and across a wider range of diseases. This integrated approach will provide a more holistic view of the metabolic networks in which this fatty acid participates and its potential role as a diagnostic or prognostic marker.

Systems Biology and Network Pharmacology Approaches in Pathway Analysis

Systems biology and network pharmacology offer a holistic approach to understanding the complex interactions of bioactive molecules within biological systems nih.govacs.org. These approaches move beyond the traditional one-target, one-drug paradigm to explore the multifaceted interactions of a compound with a network of proteins and pathways mdpi.com.

In the context of 11,14-eicosadienoic acid, applying systems biology and network pharmacology will be a crucial future step to elucidate its mechanisms of action. By integrating experimental data with computational modeling, researchers can construct interaction networks to predict the potential protein targets of 11,14-eicosadienoic acid and the signaling pathways it modulates. This approach can help to identify previously unknown functions and therapeutic targets of this fatty acid. For example, network pharmacology could be used to explore how 11,14-eicosadienoic acid influences the complex interplay of pathways involved in inflammation, cell proliferation, and metabolism.

Exploration of Interconnections with Other Biochemical Pathways

11,14-Eicosadienoic acid does not function in isolation; its biological effects are likely mediated through its interplay with other biochemical pathways. It is known to be a precursor for longer-chain omega-6 fatty acids and can be converted to potent vasodilators, suggesting its involvement in cardiovascular regulation medchemexpress.com. Furthermore, its ability to inhibit the LTB4 receptor indicates a direct link to the eicosanoid signaling pathway, which plays a critical role in inflammation medchemexpress.comnih.gov.

Development of Novel Research Tools and Probes

Advancing our understanding of 11,14-eicosadienoic acid will require the development of specific and sensitive research tools. While general methods for fatty acid analysis exist, tools tailored for the study of this specific molecule are needed.

An important area of development will be the creation of novel chemical probes. This could include fluorescently tagged analogs of 11,14-eicosadienoic acid that would allow for real-time imaging of its uptake, trafficking, and localization within living cells nih.govnih.govmdpi.comthermofisher.comrsc.org. The synthesis of isotopically labeled versions of 11,14-eicosadienoic acid, such as the previously synthesized 1-¹⁴C labeled form, will be crucial for metabolic tracing studies to precisely map its conversion to other lipids researchgate.net. Furthermore, the development of deuterated analogues can serve as valuable biomarkers for tracking its metabolic fate in vivo researchgate.net. The creation of specific antibodies and affinity-based probes could also facilitate the identification and characterization of its binding proteins and receptors. These novel tools will be indispensable for dissecting the molecular mechanisms underlying the biological functions of 11,14-eicosadienoic acid.

Q & A

Q. Key Considerations :

- Catalyst selectivity (e.g., palladium for cis configuration).

- Purification via column chromatography or crystallization to remove positional isomers.

Basic: What analytical techniques are recommended for quantifying 11,14-eicosadienoic acid in biological samples?

Methodological Answer:

- Gas chromatography-mass spectrometry (GC-MS) : Derivatize free fatty acids to methyl esters (e.g., using BF₃-methanol) for volatility. Use a DB-23 or equivalent column to resolve 11,14-eicosadienoic acid from co-eluting isomers like 8,11,14-eicosatrienoic acid. Calibrate with certified standards (e.g., NU-CHEK C20:2) .

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection (205 nm) or charged aerosol detection (CAD) improve sensitivity for underivatized samples .

- Nuclear magnetic resonance (NMR) : ¹³C-NMR confirms double-bond positions (δ 127–130 ppm for cis olefinic carbons) .

Q. Data Quality Control :

- Spike recovery tests (85–110% acceptable).

- Cross-validate with structural databases (e.g., LMSD, KEGG COMPOUND) .

Advanced: How does 11,14-eicosadienoic acid modulate inflammatory responses in macrophages?

Methodological Answer:

- In vitro assays : Treat macrophage cell lines (e.g., RAW 264.7) with 11,14-eicosadienoic acid (10–100 µM) and measure cytokine secretion (e.g., IL-6, TNF-α) via ELISA. Compare with arachidonic acid (C20:4) to assess competitive inhibition of COX-2 .

- Metabolomic profiling : Use untargeted LC-MS to identify downstream oxylipins. For example, 11,14-eicosadienoic acid is non-enzymatically oxidized to (±)11-HEDE, which lacks reported bioactivity .

- Contradictions : While 8,11,14-eicosatrienoic acid activates spermatozoa (EC₅₀ = 4.47 × 10⁻⁵ M), 11,14-eicosadienoic acid shows no activity in analogous assays, suggesting structural specificity in signaling pathways .

Advanced: What role does 11,14-eicosadienoic acid play in lipidomic signatures of neurodegenerative diseases?

Methodological Answer:

- Untargeted metabolomics : In RRMS (relapsing-remitting multiple sclerosis) vs. PPMS (primary progressive MS), 11,14-eicosadienoic acid is elevated in serum (p < 0.05), correlating with ceramide accumulation and amyloid-beta dysregulation. Use 2D GC-MS platforms with XCMS software for data processing .

- Pathway mapping : Integrate with KEGG’s "Biosynthesis of unsaturated fatty acids" (map01040) to identify interactions with elongases (ELOVL5) and desaturases (FADS2) .

Q. Experimental Design :

- Cohort stratification by disease subtype.

- Normalize lipid levels to total protein or internal standards (e.g., deuterated heptadecanoic acid).

Advanced: How can researchers resolve contradictions in reported bioactivity data for 11,14-eicosadienoic acid metabolites?

Methodological Answer:

- Replicate studies : Test (±)11-HEDE (a non-enzymatic oxidation product) in standardized bioassays (e.g., macrophage polarization, NF-κB luciferase reporters) .

- Isomer specificity : Compare 11,14-eicosadienoic acid with 8,11,14-eicosatrienoic acid, which is 5× more potent in sperm activation assays .

- Oxidative stability : Pre-treat samples with antioxidants (e.g., BHT) to prevent artifactual metabolite formation during storage .

Basic: What are the optimal storage conditions for 11,14-eicosadienoic acid to prevent degradation?

Methodological Answer:

- Short-term : Store at –20°C in argon-purated vials to limit auto-oxidation.

- Long-term : Lyophilize and keep at –80°C with desiccants (e.g., silica gel). Avoid repeated freeze-thaw cycles .

- Purity checks : Monitor peroxidation via thiobarbituric acid reactive substances (TBARS) assay.

Advanced: How can structural analogs of 11,14-eicosadienoic acid be designed to study unsaturated fatty acid metabolism?

Methodological Answer:

- Synthetic analogs : Introduce deuterium at C11 or C14 to track metabolic fate via mass spectrometry .

- Competitive inhibitors : Develop methyl esters or α-substituted derivatives to block desaturase binding pockets.

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with FADS2 or ELOVL enzymes .

Basic: How is 11,14-eicosadienoic acid distinguished from other C20:2 isomers in lipid databases?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.